molecular formula C9H13NO B159388 1-(2-Ethynylpiperidin-1-yl)ethanone CAS No. 130609-74-4

1-(2-Ethynylpiperidin-1-yl)ethanone

Cat. No. B159388
M. Wt: 151.21 g/mol
InChI Key: GTJWFTSLKATWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethynylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the piperidine family and is widely used as a building block for the synthesis of various compounds. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-(2-Ethynylpiperidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play important roles in various physiological processes.

Biochemical And Physiological Effects

1-(2-Ethynylpiperidin-1-yl)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play important roles in the nervous system. The compound has also been found to exhibit antiviral and anticancer activities, making it a promising candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its versatility. The compound can be easily synthesized and used as a building block for the synthesis of various compounds. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
One of the limitations of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. It is therefore important to use caution when handling the compound and to follow appropriate safety protocols.

Future Directions

There are several future directions for research involving 1-(2-Ethynylpiperidin-1-yl)ethanone. One area of interest is the development of new compounds with enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Another area of interest is the development of new anticancer and antiviral drugs based on the structure of 1-(2-Ethynylpiperidin-1-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 1-(2-Ethynylpiperidin-1-yl)ethanone involves the reaction of 2-bromo-1-phenylethanone with ethynylpiperidine in the presence of a palladium catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.

Scientific Research Applications

1-(2-Ethynylpiperidin-1-yl)ethanone has been extensively used in scientific research for the synthesis of various compounds. It has been used as a building block for the synthesis of potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been used as a precursor for the synthesis of compounds with potential anticancer and antiviral activities.

properties

IUPAC Name

1-(2-ethynylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWFTSLKATWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine,1-acetyl-2-ethynyl-

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